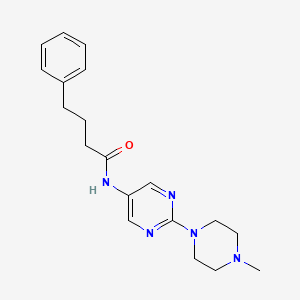

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

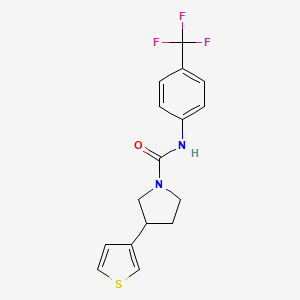

“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide” is a chemical compound that likely belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Molecular Structure Analysis

The molecule is likely to have several functional groups, including a piperazine ring, a pyrimidine ring, and an amide group . The presence of these functional groups would influence the physical and chemical properties of the molecule .Chemical Reactions Analysis

As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. These could include reactions at the amide group, substitutions on the aromatic ring, or reactions involving the piperazine or pyrimidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could make the compound basic, while the amide group could participate in hydrogen bonding .Scientific Research Applications

Anti-Inflammatory and Antimicrobial Properties

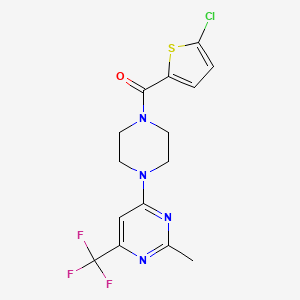

Research has identified compounds structurally related to N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide that demonstrate promising anti-inflammatory and antimicrobial activities. For instance, studies on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones revealed anti-inflammatory properties without ulcerogenic activity, suggesting a therapeutic potential in inflammation-related conditions (Auzzi et al., 1983). Furthermore, research into 7-trifluoromethylpyrazolo[1,5-a]pyrimidines showcased both anti-inflammatory and antimicrobial efficacies, indicating their utility in addressing bacterial infections and inflammation-related diseases (Aggarwal et al., 2014).

Anticancer Activity

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including variations on the pyrimidin-5-yl motif, have shown cytotoxic effects against certain cancer cell lines, highlighting their potential as anticancer agents (Rahmouni et al., 2016).

Neurodegenerative and Neuropsychiatric Diseases

A significant focus of research on related compounds has been on their potential applications in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. For example, derivatives of 3-aminopyrazolo[3,4-d]pyrimidinones have been identified as potent inhibitors of phosphodiesterase 1 (PDE1), with potential implications for improving cognitive deficits in conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).

Antipsychotic Potential

The search for multi-target antipsychotics led to the discovery of N-phenylpiperazine heterocyclic derivatives, which showed promise in treating schizophrenia by targeting D2-like and 5-HT1A receptors. These compounds could potentially offer a new approach to managing positive symptoms of schizophrenia without inducing cataleptogenic effects, which are common side effects of many antipsychotic drugs (Neves et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-23-10-12-24(13-11-23)19-20-14-17(15-21-19)22-18(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDDXOOSFFBUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2539659.png)

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2539660.png)

![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2539662.png)

![N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2539672.png)

![3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539680.png)